molecular formula C22H38N2O2 B273700 3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime

3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime

カタログ番号 B273700
分子量: 362.5 g/mol
InChIキー: RNLIKOTUPOSZCH-NMWGTECJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, also known as PD168393, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PD168393 belongs to the class of benzisoxazole derivatives and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

作用機序

3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways involved in cell growth and survival. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on the EGFR tyrosine kinase, with minimal effects on other related kinases. In addition to its anti-cancer properties, this compound has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

実験室実験の利点と制限

3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has several advantages for use in laboratory experiments, including its high potency and selectivity for the EGFR tyrosine kinase. However, its low solubility and stability in aqueous solutions can make it challenging to work with in certain experimental settings.

将来の方向性

There are several potential future directions for research on 3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, including its use in combination therapies with other anti-cancer agents, as well as its potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on different cell types and signaling pathways.

合成法

3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime can be synthesized through a multistep process involving the condensation of 2-amino-5-nitrophenol with pentadecyl bromide followed by reduction and subsequent reaction with hydroxylamine hydrochloride. The final product is obtained through recrystallization and purification.

科学的研究の応用

3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Overexpression or mutation of the EGFR gene has been implicated in the development and progression of various types of cancer, including lung, breast, and colon cancer.

特性

分子式

C22H38N2O2

分子量

362.5 g/mol

IUPAC名

(NZ)-N-(3-pentadecyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene)hydroxylamine

InChI

InChI=1S/C22H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-22-19(23-25)17-15-18-21(22)26-24-20/h25H,2-18H2,1H3/b23-19-

InChIキー

RNLIKOTUPOSZCH-NMWGTECJSA-N

異性体SMILES

CCCCCCCCCCCCCCCC1=NOC2=C1/C(=N\O)/CCC2

SMILES

CCCCCCCCCCCCCCCC1=NOC2=C1C(=NO)CCC2

正規SMILES

CCCCCCCCCCCCCCCC1=NOC2=C1C(=NO)CCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。